2-Norbornanemethanol, alpha,3,3-trimethyl-
Description
2-Norbornanemethanol, alpha,3,3-trimethyl- (CAS 66062-78-0) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₁H₂₀O. Its structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a hydroxymethyl group at the 2-position and three methyl groups at the alpha, 3, and 3 positions .
Key identifiers:
- IUPAC Name: α,3,3-Trimethylbicyclo[2.2.1]heptane-2-methanol
- Molecular Weight: 168.28 g/mol (calculated from C₁₁H₂₀O)
- Synonym: α,3,3-Trimethyl-2-norbornanemethanol
Properties
CAS No. |
66062-78-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
DLLWYTGUPJUVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CCC(C2)C1(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol, alpha,3,3-trimethyl- is typically synthesized from cyclopentadiene and ethyl ketone.
Industrial Production Methods: The industrial production of 2-Norbornanemethanol, alpha,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanemethanol, alpha,3,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms into the molecule.
Major Products Formed:
- Oxidation of the methanol group results in the formation of a carboxylic acid.
- Reduction leads to the formation of the corresponding alcohol.
- Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Scientific Research Applications
2-Norbornanemethanol, alpha,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2-Norbornanemethanol, alpha,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences among bicyclic compounds related to 2-norbornanemethanol, alpha,3,3-trimethyl-:
Key Observations:
Functional Group Diversity: The target compound is an alcohol, whereas derivatives like fenchyl acetate and ROSAMUSK are esters, enhancing volatility and fragrance compatibility . 3-Methylene-2-norbornanone introduces a ketone group, altering reactivity (e.g., susceptibility to nucleophilic attack) .
Structural Modifications: Methyl group positioning significantly affects steric hindrance and solubility. For example, the alpha,3,3-trimethyl substitution in the target compound may limit hydrogen bonding compared to simpler norbornane alcohols . 2,2-Dimethyl-3-methylenenorbornane lacks polar functional groups, making it more hydrophobic .
Molecular Weight Trends :
- Ester derivatives (e.g., fenchyl acetate, ROSAMUSK) have higher molecular weights (~196–210 g/mol) due to acetyl groups, impacting boiling points and diffusion rates in fragrances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
